molecular formula C12H19ClN2O B5805331 4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol

4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol

Cat. No.: B5805331
M. Wt: 242.74 g/mol
InChI Key: YRZZDSDKMZJWIU-UHFFFAOYSA-N
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Description

4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol is a chemical compound with the molecular formula C11H17ClN2O It is known for its unique structure, which includes a chloro-substituted phenol ring and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol and 2-(dimethylamino)ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-chlorophenol with 2-(dimethylamino)ethylamine.

    Final Product: The intermediate is then further reacted to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro group in the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-chloro-2-[[2-(dimethylamino)ethyl]amino]methyl]phenol
  • 2-chloro-N,N-dimethylethylamine hydrochloride

Uniqueness

4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chloro-substituted phenol ring and dimethylaminoethyl group make it a versatile compound with diverse applications.

Properties

IUPAC Name

4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O/c1-14(2)6-7-15(3)9-10-8-11(13)4-5-12(10)16/h4-5,8,16H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZZDSDKMZJWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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